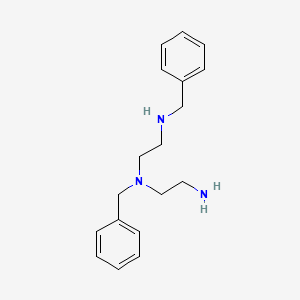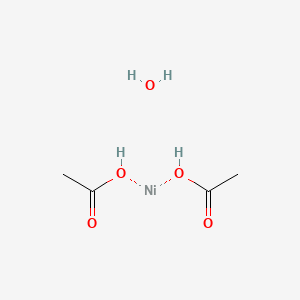
Nickel(II) acetate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) acetate tetrahydrate, with the chemical formula Ni(CH₃CO₂)₂·4H₂O, is a green crystalline solid commonly used in various industrial and scientific applications. It is a coordination compound where nickel is bonded to two acetate ions and four water molecules. This compound is known for its solubility in water and methanol, and its primary use in electroplating .
準備方法
Synthetic Routes and Reaction Conditions: Nickel(II) acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction is as follows: [ \text{NiCO}_3 + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ] Alternatively, nickel hydroxide can be used instead of nickel carbonate .
Industrial Production Methods: In industrial settings, the compound is typically produced by dissolving nickel carbonate or nickel hydroxide in acetic acid, followed by crystallization of the tetrahydrate form from the solution .
化学反応の分析
Types of Reactions: Nickel(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to metallic nickel.
Substitution: The acetate ligands can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like ammonia or ethylenediamine under controlled conditions.
Major Products Formed:
Oxidation: Nickel(III) acetate.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
科学的研究の応用
Nickel(II) acetate tetrahydrate is widely used in scientific research due to its versatility:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and coordination compounds.
Biology: Investigated for its potential effects on biological systems, including its role in enzyme activity.
Medicine: Studied for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in electroplating, as a mordant in dyeing textiles, and as a sealant for anodized aluminum.
作用機序
The mechanism by which nickel(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands, forming stable complexes. In biological systems, it can interact with proteins and DNA, potentially altering their function. The central nickel ion can undergo redox reactions, influencing cellular processes .
類似化合物との比較
Nickel(II) chloride (NiCl₂): Another nickel(II) compound used in electroplating and as a catalyst.
Nickel(II) sulfate (NiSO₄): Commonly used in electroplating and as a mordant in dyeing.
Nickel(II) nitrate (Ni(NO₃)₂): Used in the preparation of nickel catalysts and in electroplating.
Uniqueness: Nickel(II) acetate tetrahydrate is unique due to its specific coordination with acetate ligands and water molecules, which provides distinct properties such as solubility and stability. Its ability to form various complexes makes it particularly valuable in coordination chemistry and catalysis .
特性
分子式 |
C4H10NiO5 |
|---|---|
分子量 |
196.81 g/mol |
IUPAC名 |
acetic acid;nickel;hydrate |
InChI |
InChI=1S/2C2H4O2.Ni.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
InChIキー |
KPILVQXXHAIYBS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.O.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B14789273.png)
![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)
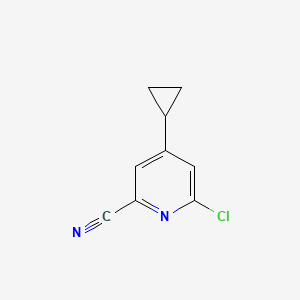
![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
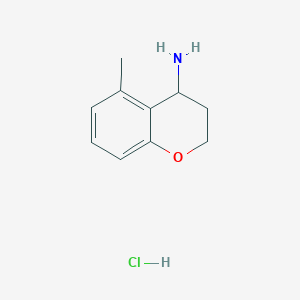

![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
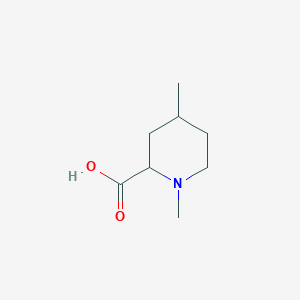

![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
